
(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate
説明
Molecular Structure Analysis
The molecular structure of “(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate” is defined by its molecular formula, C11H12BrNO2. The compound contains a cyclopropane ring, a pyridine ring, and an ester group, which contribute to its chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate” are not fully detailed in the search results. Its molecular formula is C11H12BrNO2, and it has a molecular weight of 270.12 g/mol.科学的研究の応用
Enzyme Inhibition and Disease Treatment
- Enzyme Inhibition: (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate derivatives have been shown to be effective inhibitors of enzymes such as cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase. These inhibitors are significant in the treatment of diseases like Alzheimer's, Parkinson's, senile dementia, and ataxia (Boztaş et al., 2019).
Chemical Synthesis and Catalysis
- Catalytic Cyclopropanation: The compound plays a role in catalytic cyclopropanation reactions, aiding in the synthesis of various organic compounds with potential pharmaceutical applications (Loetscher et al., 2000).
- Synthesis of Bromopyrrolohydrindolone: It's used in the synthesis of complex organic structures like bromopyrrolohydrindolone, indicating its utility in advanced organic synthesis (Jourdan et al., 2013).
Materials Science
- Polymer Synthesis: The compound is utilized in the synthesis of polymethacrylate with a cyclopropane ring as a side group, highlighting its role in the development of novel polymeric materials (Vretik & Ritter, 2006).
Medicinal Chemistry
- Synthesis of Homotryptamines: It is involved in the synthesis of conformationally restricted homotryptamines, which are important in medicinal chemistry for the development of new drugs (Marcin et al., 2005).
- Neuropeptide Y Antagonist Synthesis: The compound is used in the practical synthesis of a neuropeptide Y antagonist, which is under clinical investigation for treating obesity (Iida et al., 2005).
Plant Biology
- Inhibition of Ethylene in Fruits: Derivatives of the compound have been studied for their ability to inhibit wound ethylene in fruits like tomatoes, which has implications for agriculture and food storage (Dourtoglou et al., 2004).
Safety And Hazards
特性
IUPAC Name |
ethyl (1R,2R)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZYDYNSRKGJPT-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



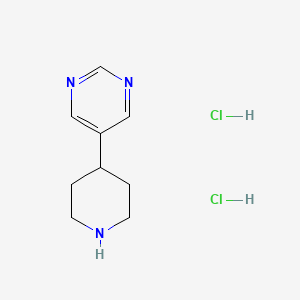
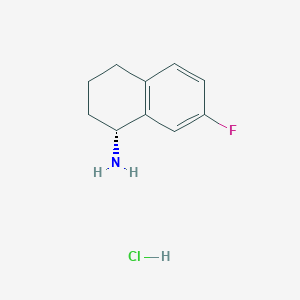
![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B1433553.png)
![4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433554.png)

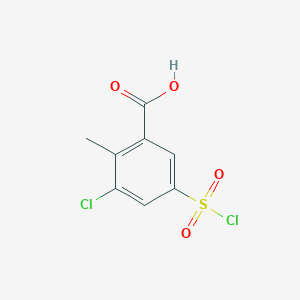
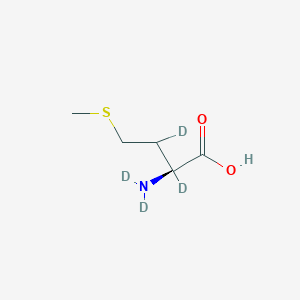
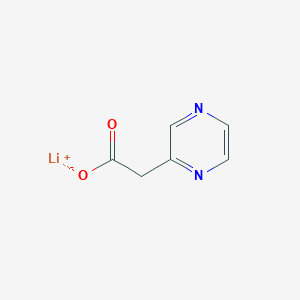
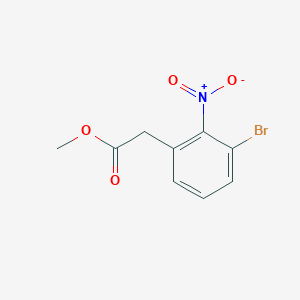
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
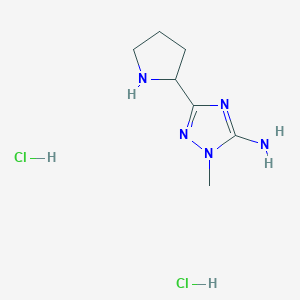
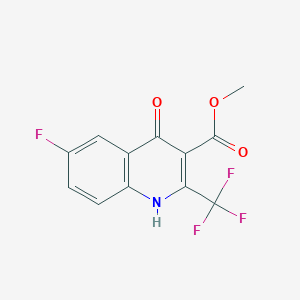

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)